1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C12H11F5O2 and a molecular weight of 282.21 g/mol . It is characterized by the presence of butoxy, difluorophenyl, and trifluoroethanone groups, which contribute to its unique chemical properties. This compound is primarily used in research and industrial applications due to its specific reactivity and functional groups.
Preparation Methods
The synthesis of 1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-butoxy-3,5-difluorobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides
Scientific Research Applications
1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its biological activity and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development and as a pharmacological tool.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroethanone group is known to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(4-Butoxy-3,5-difluorophenyl)ethanol: This compound has a similar structure but differs in the functional group, which affects its reactivity and applications.
4-Butoxy-3,5-difluoropropiophenone: Another related compound with different substituents, leading to variations in chemical behavior and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity patterns.
Properties
IUPAC Name |
1-(4-butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F5O2/c1-2-3-4-19-10-8(13)5-7(6-9(10)14)11(18)12(15,16)17/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBHDQRIOHPKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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